Methyl 4-(3-nitrophenyl)benzoate
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a class of nitrophenyl benzoate esters was synthesized by converting variously substituted organic acids into the corresponding esters, hydrazides, 5-substituted-1,3,4-oxadiazole-2-thiols, 5-substituted-1,2,4-triazole-2-thiols, and 5-substituted-1,3,4-oxadiazole-2-thioesters .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the hydrolysis of para-substituted nitrophenyl benzoate esters was investigated using the Hammett linear free-energy relationship .Scientific Research Applications
Structural Analysis and Hydrogen Bonding
- Methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets via hydrogen bonding, featuring N-H...N, N-H...O, and C-H...O bonds. The isomeric methyl 3-nitro-4-[(5-phenyl-1H-pyrazol-3-yl)amino]benzoate, with a polarized molecular-electronic structure, links molecules into chains of edge-fused rings through hydrogen bonds, exemplifying the compound's versatility in forming distinct molecular architectures (Portilla et al., 2007).
Reaction Kinetics and Mechanism
- The study on the aminolysis of Y-substituted phenyl X-substituted 2-methylbenzoates reveals that the o-methyl group in the benzoyl moiety affects the reaction rate without altering the mechanism. This indicates the specificity of methyl 4-(3-nitrophenyl)benzoate in reaction kinetics, useful for understanding and designing precise chemical reactions (Um et al., 2005).
Biodegradation and Environmental Impact
- Ralstonia sp. SJ98 can biodegrade 3-methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide. This process involves the formation of catechol as an intermediate, showcasing the potential of microbes in the bioremediation of environmental contaminants related to this compound derivatives (Bhushan et al., 2000).
Catalysis and Chemical Reactions
- The study of catalytic nanoreactors for ester hydrolysis involves 4-nitrophenyl benzoate, related to this compound, focusing on the influence of ionene's side chain length on forming globular hydrophobic microdomains and the ionene's reactivity in catalytic processes (Berlamino et al., 2010).
- 4-Nitrophenyl benzoate's hydrolysis in surfactant solutions indicates how local concentration, electrostatic effects, and the micropolar effect of micelles and premicelles catalyze or inhibit the hydrolysis, shedding light on the behavior of this compound in different microenvironments (Dong, 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-(3-nitrophenyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)11-7-5-10(6-8-11)12-3-2-4-13(9-12)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHCOLXQSXMKJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372983 | |
Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89900-93-6 | |
Record name | Methyl 3'-nitro[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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